Tranylcypromine Tranylcypromine Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury.
(1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
Brand Name: Vulcanchem
CAS No.: 95-62-5
VCID: VC21174092
InChI: InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
SMILES: C1C(C1N)C2=CC=CC=C2
Molecular Formula: C9H11N
Molecular Weight: 133.19 g/mol

Tranylcypromine

CAS No.: 95-62-5

Cat. No.: VC21174092

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Tranylcypromine - 95-62-5

Specification

Description Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor (MAO inhibitor) used in therapy of severe depression. Tranylcypromine therapy is associated with rare instances of clinically apparent acute liver injury.
(1R,2S)-tranylcypromine is a 2-phenylcyclopropan-1-amine that is the (1R,2S)-enantiomer of tranylcypromine. It is a conjugate base of a (1R,2S)-tranylcypromine(1+). It is an enantiomer of a (1S,2R)-tranylcypromine.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)
CAS No. 95-62-5
Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
IUPAC Name (1R,2S)-2-phenylcyclopropan-1-amine
Standard InChI InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1
Standard InChI Key AELCINSCMGFISI-DTWKUNHWSA-N
Isomeric SMILES C1[C@H]([C@@H]1N)C2=CC=CC=C2
SMILES C1C(C1N)C2=CC=CC=C2
Canonical SMILES C1C(C1N)C2=CC=CC=C2
Boiling Point 79-80 °C @ 1.5-1.6 mm Hg
Colorform Liquid

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